
1,2-二碘四氟乙烷
描述
1,2-Diiodotetrafluoroethane is an organic compound with the molecular formula C2F4I2. It is a colorless liquid at room temperature and has a distinctive, pungent odor. This compound is known for its chemical inertness and stability under normal conditions. It is soluble in organic solvents such as ethanol, ether, and chlorinated hydrocarbons .
科学研究应用
1,2-Diiodotetrafluoroethane is primarily used as an intermediate in organic chemical synthesis. It serves as a precursor for the synthesis of various fluorine-containing compounds, which are valuable in multiple fields:
Chemistry: It is used in the synthesis of fluorinated organic compounds.
Biology and Medicine: Fluorinated compounds derived from 1,2-diiodotetrafluoroethane are used in pharmaceuticals and agrochemicals.
Industry: It is employed in the production of specialty chemicals and materials
作用机制
Target of Action
1,2-Diiodotetrafluoroethane is primarily used as an intermediate in organic synthesis . It is a chemically inert substance that can stably exist at room temperature . .
Mode of Action
It is synthesized through the reaction of iodine with tetrafluoroethylene . The resulting compound is a key intermediate for the synthesis of many fluorine-containing compounds .
Pharmacokinetics
As a chemically inert substance, it is expected to have low solubility and may be poorly absorbed in the body .
Result of Action
As a chemical intermediate, the primary result of the action of 1,2-Diiodotetrafluoroethane is the synthesis of other fluorine-containing compounds . The molecular and cellular effects of these compounds would depend on their specific chemical structures and properties.
Action Environment
The action of 1,2-Diiodotetrafluoroethane can be influenced by environmental factors such as temperature and pressure. For example, the synthesis of 1,2-Diiodotetrafluoroethane from tetrafluoroethylene and iodine is performed under specific conditions of temperature and pressure . Additionally, as a chemically inert substance, 1,2-Diiodotetrafluoroethane can stably exist at room temperature .
生化分析
Biochemical Properties
1,2-Diiodotetrafluoroethane plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of electrons and the subsequent biochemical transformations .
Cellular Effects
1,2-Diiodotetrafluoroethane affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. These effects can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,2-Diiodotetrafluoroethane involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, 1,2-Diiodotetrafluoroethane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diiodotetrafluoroethane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Diiodotetrafluoroethane can undergo photolysis, leading to the formation of reactive intermediates that can further interact with cellular components. These temporal changes can result in varying degrees of cellular responses depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 1,2-Diiodotetrafluoroethane vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 1,2-Diiodotetrafluoroethane have been associated with respiratory irritation and other toxicological effects in animal studies. Understanding the dosage-dependent effects is crucial for determining safe and effective use in various applications .
Metabolic Pathways
1,2-Diiodotetrafluoroethane is involved in specific metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it can be conjugated with glucuronic acid, sulfate, or other molecules to increase its water solubility and facilitate excretion. These metabolic pathways are essential for the detoxification and elimination of 1,2-Diiodotetrafluoroethane from the body .
Transport and Distribution
The transport and distribution of 1,2-Diiodotetrafluoroethane within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the bioavailability and overall effects of 1,2-Diiodotetrafluoroethane in biological systems .
Subcellular Localization
1,2-Diiodotetrafluoroethane exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum, mitochondria, or nucleus. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its specific sites of action. Understanding the subcellular localization of 1,2-Diiodotetrafluoroethane is essential for elucidating its precise biochemical roles .
准备方法
1,2-Diiodotetrafluoroethane can be synthesized through various methods. One notable method involves the pyrolysis of waste polytetrafluoroethylene (PTFE) to generate tetrafluoroethylene, which is then reacted with iodine. The reaction parameters include a temperature range of 500–550°C and a pressure of 2 kPa for the pyrolysis step, yielding tetrafluoroethylene with a 95% efficiency. The subsequent reaction with iodine is carried out at 150–160°C and 12 atm pressure, achieving a 98% conversion of iodine .
化学反应分析
1,2-Diiodotetrafluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nitrogen-containing nucleophiles, such as morpholine, to form tetrafluoroethylene and amides under mild conditions.
Decomposition: The compound can decompose to form tetrafluoroethylene and iodine under specific conditions.
Common reagents used in these reactions include iodine and nitrogen-containing nucleophiles. The major products formed from these reactions are tetrafluoroethylene and various amides.
相似化合物的比较
1,2-Diiodotetrafluoroethane can be compared with other similar compounds, such as:
- 1,2-Dibromotetrafluoroethane
- 1,2-Dichlorotetrafluoroethane
- 1,2-Difluorotetrafluoroethane
These compounds share similar structures but differ in their halogen substituents. The presence of iodine atoms in 1,2-diiodotetrafluoroethane makes it unique due to the specific reactivity and stability conferred by the larger iodine atoms compared to bromine, chlorine, or fluorine .
属性
IUPAC Name |
1,1,2,2-tetrafluoro-1,2-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4I2/c3-1(4,7)2(5,6)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVPCQHQVWOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)I)(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073165 | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
354-65-4 | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrafluoro-1,2-diiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,2,2-tetrafluoro-1,2-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diiodotetrafluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrafluoro-1,2-diiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAFLUORO-1,2-DIIODOETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z13I2WELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


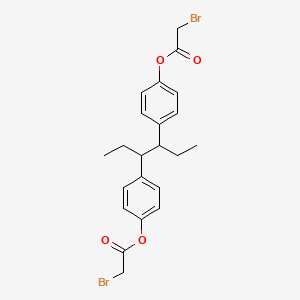
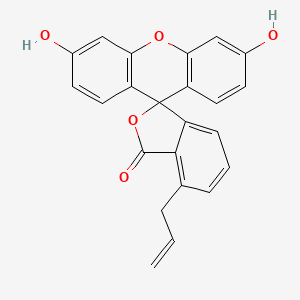


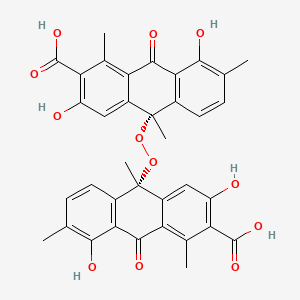
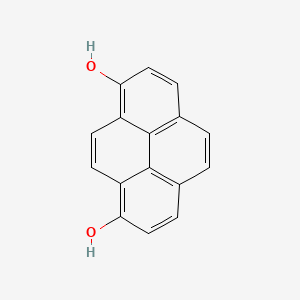
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)

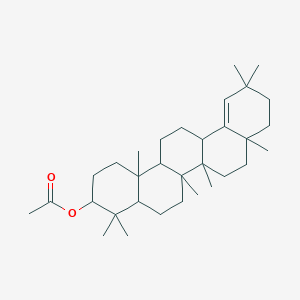


![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
![2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid [2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] ester](/img/structure/B1220599.png)
